molecular formula C5H9NO2S B141903 Thiomorpholine-2-carboxylic acid CAS No. 134676-16-7

Thiomorpholine-2-carboxylic acid

Cat. No. B141903
M. Wt: 147.2 g/mol
InChI Key: ATOPRCUIYMBWLH-UHFFFAOYSA-N
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Description

Thiomorpholine-2-carboxylic acid and its derivatives are a class of compounds that have been synthesized and studied for various applications. These compounds are characterized by a thiomorpholine ring, which is a saturated heterocycle containing both sulfur and nitrogen atoms, and a carboxylic acid functional group.

Synthesis Analysis

The synthesis of thiomorpholine-2-carboxylic acid derivatives has been achieved through different methods. One approach involves the reaction of benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanethiol, leading to the formation of tetrahydro-2H-1,4-thiazine-3-carboxylic acid, a thio analogue of morpholinecarboxylic acid . Another method reported the synthesis of enantiomerically pure thiomorpholin-3-ones from (R)-phenylglycine methyl ester, S-benzylthioglycolic acid, and bromoacetic acid, with subsequent stereoselective alkylation to yield 2-substituted thiomorpholin-3-ones .

Molecular Structure Analysis

The molecular structure of thiomorpholine-2-carboxylic acid derivatives is characterized by the presence of a thiomorpholine ring. Stereochemical studies have revealed the specific configuration of the newly formed stereocenters in these compounds . The synthesis of diastereomers of thiomorpholine-carboxylic acid esters has also been reported, indicating the chiral nature of these molecules .

Chemical Reactions Analysis

Thiomorpholine-2-carboxylic acid derivatives undergo various chemical reactions. For instance, the bioactivation mechanism of L-thiomorpholine-3-carboxylic acid (L-TMC) involves its metabolism by L-amino acid oxidase, leading to the formation of an imine, which is implicated in the cytotoxicity of L-TMC . Additionally, the synthesis of 1,4-thiomorpholine-3,5-dicarboxylic acid (TMDA) in bovine brain suggests that these compounds may undergo biological transformations, potentially deriving from lanthionine .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiomorpholine-2-carboxylic acid derivatives are influenced by their molecular structure. The presence of the thiomorpholine ring imparts certain characteristics, such as the potential for hydrogen bonding due to the nitrogen and sulfur atoms. The carboxylic acid group contributes to the acidity and solubility in water. The stereoselective polymer-supported synthesis of these compounds indicates that they can be tailored to have specific physical and chemical properties based on the desired application .

Scientific Research Applications

Antimicrobial Activity

Research has shown the potential of thiomorpholine derivatives in antimicrobial applications. For instance, thiomorpholine derivatives have been developed and tested for their antimicrobial activity, indicating their potential as bioactive molecules in therapeutic contexts (Kardile & Kalyane, 2010). Additionally, new amides of Thiomorpholine carboxylate have been synthesized and evaluated for their in vitro antimicrobial activities, showing moderate to good antibacterial and antifungal activity (Nagavelli et al., 2014).

Synthesis and Characterization

Thiomorpholine-2-carboxylic acid has been utilized in the synthesis of various compounds. A study reported the regio- and stereo-selective synthesis of novel 3-thiomorpholines from ketoaziridines (Khodadadi et al., 2021). Another study involved the preparation of novel bridged bicyclic thiomorpholines as potential building blocks in medicinal chemistry, highlighting the importance of thiomorpholine in this field (Walker & Rogier, 2013).

Catalysis and Green Chemistry

Thiomorpholine-2-carboxylic acid derivatives have been synthesized using environmentally friendly methods. For example, boric acid/glycerol has been used as a catalyst for the synthesis of Thiomorpholine 1,1-Dioxide by double Michael addition reaction in water, emphasizing the move towards greener chemistry (Halimehjnai et al., 2013).

Biological Activities

Thiomorpholine derivatives have shown promising biological activities. A study synthesized N‐azole substituted thiomorpholine derivatives and evaluated their antioxidant and cytotoxic activities, finding significant radical scavenging and cytotoxic activities in some derivatives (Reddy et al., 2014).

Application in Corrosion Inhibition

Thiomorpholine-2-carboxylic acid derivatives have also been studied for their application in corrosion inhibition. For instance, thiomorpholin-4-ylmethyl-phosphonic acid was investigated as a corrosion inhibitor for carbon steel in natural seawater (Amar et al., 2008).

properties

IUPAC Name

thiomorpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOPRCUIYMBWLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304192
Record name 2-Thiomorpholinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiomorpholine-2-carboxylic acid

CAS RN

134676-66-7
Record name 2-Thiomorpholinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134676-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiomorpholinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
G Ricci, M Nardini, AM Caccuri, G Federici - Biochimica et Biophysica Acta …, 1983 - Elsevier
… compounds such as D-thiazolidine carboxylate [9,10] are oxidized by D-amino-acid oxidase, we studied the ability of the ketimine reduced forms (thiomorpholine-2-carboxylic acid and …
Number of citations: 23 www.sciencedirect.com
KS Battula, S Narsimha, RK Thatipamula… - …, 2017 - Wiley Online Library
… H 2 O at room temperature furnished 4-(tert-butoxycarbonyl) thiomorpholine-2-carboxylic acid 1,1-dioxide (3). Further, compound 3 was treated with 3-methoxyaniline using HATU in the …
TS Soper, JM Manning - Biochemistry, 1978 - ACS Publications
… trapping reaction with this thiol isS'-(/3-aminoethyl)cysteine and a minor product is 1 -thiomorpholine-2-carboxylic acid. The former derivative was found to be the D isomer—a result …
Number of citations: 50 pubs.acs.org
MA Urello, L Xiang, R Colombo, A Ma… - …, 2020 - ACS Publications
… -Thiomorpholine-2-carboxylic Acid-NHS Ester 3 N-Boc-thiomorpholine-2-carboxylic acid (1 … and concentrated to give pure N-Boc-thiomorpholine-2-carboxylic acid-NHS ester 3 (1.3 g, …
Number of citations: 13 pubs.acs.org
B Adams, KJM Beresford, SM Whyte… - Chemical …, 2000 - pubs.rsc.org
… by β-bromo-D-alanine was reversed by addition of thiols and, when β-mercaptoethylamine was used, S-(β-aminoethyl)-D-cysteine and Δ 1 -thiomorpholine-2-carboxylic acid were …
Number of citations: 11 pubs.rsc.org
B Adams, K Lowpetch, F Thorndycroft… - Organic & …, 2005 - pubs.rsc.org
… .1.21) by β-bromo-D-alanine 4a was reversed by addition of thiols and, when β-mercaptoethylamine was used, S-(β-aminoethyl)-D-cysteine 5 and Δ 1 -thiomorpholine-2-carboxylic acid …
Number of citations: 14 pubs.rsc.org
H Ueno - 1982 - search.proquest.com
… as S-(6-aminoethyl)cysteine and a minor one as A*-thiomorpholine-2carboxylic acid. An or-aminoacrylate Schiff base was proposed as the reactive intermediate. The proposed scheme …
Number of citations: 7 search.proquest.com
JM Manning, TS Soper, P Pecsei, A Di Donato… - Biochemistry of Vitamin …, 1987 - Springer
… Two products were isolated from this trapping reaction, one was aminoethylcysteine and the other product isolated after reduction was thiomorpholine-2-carboxylic acid (14) • This latter …
Number of citations: 1 link.springer.com
M NARDINI, M ACHILLI… - ITALIAN …, 1983 - … SRL VIA CARLO FARINI 70, 20159 …
Number of citations: 0

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